molecular formula C12H22O2 B12673938 ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde CAS No. 84930-11-0

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde

Cat. No.: B12673938
CAS No.: 84930-11-0
M. Wt: 198.30 g/mol
InChI Key: ZTWFAACNANZDRH-UHFFFAOYSA-N
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Description

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde (CAS 84930-11-0) is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol . It is also known by its synonym, [(4-tert-Butylcyclohexyl)oxy]acetaldehyde . This compound is of significant value in analytical chemistry, particularly in chromatographic separation sciences. It can be effectively analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for pharmacokinetic studies or for the isolation of impurities in preparative separation . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . The availability of columns with smaller 3 µm particles also allows for fast UPLC applications, enhancing research efficiency . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

84930-11-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(4-tert-butylcyclohexyl)oxyacetaldehyde

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h8,10-11H,4-7,9H2,1-3H3

InChI Key

ZTWFAACNANZDRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCC=O

Origin of Product

United States

Preparation Methods

Ether Formation via Alkylation of Cyclohexanol Derivatives

A common approach to prepare the ether linkage involves the reaction of 4-(1,1-dimethylethyl)cyclohexanol with a suitable haloacetaldehyde derivative or protected acetaldehyde equivalent. This method typically proceeds through nucleophilic substitution under mild conditions to avoid side reactions.

  • Reagents and Conditions:

    • Starting material: 4-(1,1-dimethylethyl)cyclohexanol
    • Alkylating agent: haloacetaldehyde or protected acetaldehyde (e.g., acetal derivatives)
    • Base: mild bases such as potassium carbonate or sodium hydride
    • Solvent: polar aprotic solvents like dichloromethane or tetrahydrofuran
    • Temperature: 0–40 °C to control reaction rate and selectivity
  • Notes:

    • Protection of the aldehyde group as an acetal is often necessary to prevent polymerization or side reactions during alkylation.
    • After ether formation, deprotection under acidic conditions yields the free aldehyde.

Selective Oxidation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol

An alternative route involves the oxidation of the corresponding alcohol precursor, ((4-(1,1-dimethylethyl)cyclohexyl)oxy)ethanol, to the aldehyde.

  • Oxidation Methods:

    • Swern oxidation: Using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine at low temperatures (-78 °C) to selectively oxidize primary alcohols to aldehydes without overoxidation to acids.
    • Dess–Martin periodinane: A mild oxidant that converts alcohols to aldehydes efficiently at room temperature.
    • PCC (Pyridinium chlorochromate): Traditional oxidant used in dichloromethane solvent at ambient temperature.
  • Reaction Conditions:

    • Solvent: dichloromethane or similar chlorinated solvents
    • Temperature: typically 0 to room temperature for mild oxidations
    • Reaction time: 1–4 hours depending on the oxidant and scale
  • Yields and Purity:

    • Yields typically range from 70% to 90% depending on the method and purification.
    • Purification is often achieved by silica gel chromatography or recrystallization.

Industrial and Green Chemistry Considerations

Recent patents and industrial processes emphasize green and cost-effective methods for related ether-aldehyde compounds, which can be adapted for ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde.

  • Use of environmentally benign solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in oxidation steps.
  • Avoidance of flash chromatography by optimizing crystallization and extraction techniques.
  • Temperature control to minimize side reactions and improve selectivity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ether formation via alkylation 4-(1,1-dimethylethyl)cyclohexanol + haloacetaldehyde, K2CO3, DCM, 0–40 °C 65–80 Requires aldehyde protection/deprotection
Swern oxidation Oxalyl chloride, DMSO, Et3N, -78 °C, DCM 75–85 Mild, selective oxidation
Dess–Martin periodinane Dess–Martin periodinane, DCM, RT 80–90 Mild, room temperature
PCC oxidation PCC, DCM, RT 70–85 Traditional method, chromium-based oxidant
Green process (patent-based) NMP or DMSO solvent, controlled temperature 80–150 °C 70–90 Industrial scale, avoids flash chromatography

Research Findings and Notes

  • The ether linkage formation is best achieved under mild basic conditions to prevent side reactions, with aldehyde protection as a critical step to maintain aldehyde integrity during synthesis.
  • Oxidation methods such as Swern and Dess–Martin provide high selectivity and yields for converting the alcohol precursor to the aldehyde without overoxidation.
  • Industrial processes focus on solvent choice and temperature control to enhance yield and reduce environmental impact.
  • Purification methods vary but often include silica gel chromatography or recrystallization from non-polar solvents like n-hexane or n-heptane to obtain high-purity product.
  • The compound’s stability and reactivity require careful handling during synthesis, especially in oxidation steps.

Chemical Reactions Analysis

Types of Reactions: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid.

    Reduction: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Overview
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

Synthetic Routes
The compound is synthesized through the reaction of 4-tert-butylcyclohexanol with an appropriate aldehyde, typically under acidic or basic conditions to facilitate the reaction. Key parameters such as temperature and solvent choice are optimized to enhance yield and purity.

Reaction Type Common Reagents Products Formed
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol
SubstitutionAmines or thiols under basic/acidic conditionsVarious substituted derivatives

Biological Research

Mechanism of Action
In biological contexts, ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde can interact with biomolecules through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function.

Case Studies

  • A study investigated the effects of structural modifications on biological activity using this compound as a model. It was found that variations in the functional groups significantly influenced the binding affinity to biological targets.
  • Another research highlighted its potential use in drug design, where it served as a scaffold for developing new therapeutic agents targeting specific diseases.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is utilized in the production of specialty chemicals. Its properties facilitate the development of materials with specific characteristics suitable for various applications.

Industry Application Description
Fragrance IndustryUsed in fragrance compositions for its stability and scent profile.
Material ScienceEmployed in creating polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The cyclohexyl and tert-butyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Key Substituents SMILES Notation
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde C₁₂H₁₈O₂ 4-tert-butylcyclohexyl, oxyacetaldehyde Not explicitly provided (inferred)
2-(4-Ethylcyclohexyl)acetaldehyde C₁₀H₁₈O 4-ethylcyclohexyl, acetaldehyde CCC1CCC(CC1)CC=O
[4-(1,1-Dimethylethyl)phenoxy]acetaldehyde C₁₂H₁₆O₂ 4-tert-butylphenyl, oxyacetaldehyde Not explicitly provided

Key Observations :

  • The tert-butyl group in the main compound enhances hydrophobicity compared to the ethyl group in 2-(4-ethylcyclohexyl)acetaldehyde .
  • The cyclohexyl backbone may reduce aromatic interactions compared to the phenyl analog in [4-(1,1-dimethylethyl)phenoxy]acetaldehyde .

Toxicity and Ecological Impact

Table 2: Toxicity Profiles

Compound Name Acute Toxicity (Oral LD₅₀) Aquatic Toxicity Persistence/Degradability
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde Not reported Likely high (analogs like 4-(1,1-dimethylethyl)cyclohexyl acrylate are "very toxic to aquatic life" ) No data available
4-(1,1-Dimethylethyl)cyclohexyl acrylate Not reported Very toxic to aquatic life No data available
Butylated Hydroxytoluene (BHT) Not reported Toxic to aquatic life with long-term effects High persistence (hydrophobic)

Key Observations :

  • The tert-butyl cyclohexyl moiety is associated with significant aquatic toxicity, as seen in related acrylates .

Functional Comparisons

  • Reactivity : The oxyacetaldehyde group may undergo nucleophilic additions or oxidations, similar to other aldehydes. The tert-butyl group likely reduces reactivity due to steric effects compared to smaller substituents (e.g., ethyl in 2-(4-ethylcyclohexyl)acetaldehyde) .

Biological Activity

((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde, also known by its CAS number 84930-11-0, is a chemical compound with notable applications in various fields, particularly in fragrance and flavor industries. This article explores its biological activity, including sensitization potential, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.302 g/mol
  • LogP : 3.37
  • InChI Key : ZTWFAACNANZDRH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde can be assessed through various studies focusing on its potential as an allergen and its toxicity profile.

Sensitization Potential

A significant aspect of the biological activity of this compound is its potential to cause skin sensitization. According to a review by the European Commission's Scientific Committee on Consumer Safety (SCCS), there have been documented cases of sensitization related to similar compounds in fragrance formulations.

  • Patch Test Results : In studies involving patch testing for fragrance allergens, compounds structurally related to ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde showed varying rates of positive reactions. For instance, a multicenter study indicated that certain fragrance ingredients had a sensitization rate of approximately 0.2% among tested individuals .

Toxicity Profiles

The toxicity of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde has been evaluated in several studies:

  • Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 greater than 2000 mg/kg in rats .
  • Repeated Dose Toxicity : A study indicated a No Observed Adverse Effect Level (NOAEL) of 320 mg/kg/day for repeated doses over 28 days in rat models .
  • Reproductive and Developmental Toxicity : Screening tests have shown a NOAEL of 1000 mg/kg/day for reproductive and developmental toxicity in rats .

Case Studies

Several case studies provide insight into the biological effects and safety profile of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde:

  • Fragrance Allergy Case Study : A case report highlighted a patient who developed dermatitis after using a product containing this compound. Patch testing confirmed sensitization to the aldehyde, emphasizing the need for caution in its use within cosmetic formulations .
  • Environmental Impact Assessment : Studies assessing environmental hazards revealed that the compound is not easily degradable, with aquatic toxicity parameters indicating an LC50 (fish) value of 4.6 mg/L and EC50 values for water flea and algae at 12 mg/L . These findings suggest that while it may be safe for human use at regulated levels, its environmental impact must be considered.

Research Findings Summary Table

Study TypeFindings
Sensitization StudiesPositive reactions in patch tests <0.5%
Acute ToxicityOral LD50 > 2000 mg/kg
Repeated Dose ToxicityNOAEL = 320 mg/kg/day
Reproductive ToxicityNOAEL = 1000 mg/kg/day
Environmental ToxicityLC50 (fish) = 4.6 mg/L; EC50 (water flea/algae) = 12 mg/L

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde?

  • Methodology :

  • Step 1 : Synthesize the cyclohexyl precursor, 4-(1,1-dimethylethyl)cyclohexanol, via Friedel-Crafts alkylation of cyclohexanol with tert-butyl chloride under acidic conditions.
  • Step 2 : Functionalize the hydroxyl group by reacting with acetaldehyde derivatives. For example, use a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the cyclohexanol derivative with a protected acetaldehyde moiety (e.g., ethoxyethyl acetal) .
  • Step 3 : Deprotect the acetal group under mild acidic conditions (e.g., aqueous HCl) to yield the final aldehyde.
    • Key Considerations : Optimize reaction stoichiometry and solvent polarity to avoid side reactions (e.g., over-oxidation or polymerization of acetaldehyde).

Q. How can the structure of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks: the tert-butyl group (δ ~1.2 ppm, singlet), cyclohexyl protons (δ ~1.4–2.1 ppm), and aldehyde proton (δ ~9.5–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the tert-butyl and cyclohexyloxy groups .
  • IR Spectroscopy : Detect the aldehyde C=O stretch (~1720 cm1^{-1}) and ether C-O-C stretch (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde derivatives?

  • Case Study :

  • Conflict : Some studies report antimicrobial activity, while others show no significant effects.
  • Resolution :

Standardize Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar) to minimize variability .

Dose-Response Analysis : Test a broad concentration range (e.g., 0.1–100 µM) to identify threshold effects.

Structural Purity : Confirm compound purity (>95% by HPLC) to rule out confounding impurities .

  • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish true bioactivity from experimental noise.

Q. What environmental toxicity concerns are associated with ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde?

  • Ecotoxicity Profile :

  • Aquatic Toxicity : The compound’s structural analog, 4-(1,1-dimethylethyl)cyclohexyl acrylate, exhibits high toxicity to Daphnia magna (EC50_{50} < 1 mg/L) .
  • Persistence : Limited biodegradability is anticipated due to the steric hindrance of the tert-butyl group, which resists enzymatic degradation .
    • Mitigation Strategies :
  • Use green chemistry principles (e.g., design for degradation by introducing hydrolyzable esters).
  • Conduct in silico QSAR modeling to predict ecotoxicity early in synthesis planning.

Q. How can reaction yields for ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde synthesis be optimized?

  • Experimental Design :

  • DoE Approach : Use a factorial design to test variables:
VariableRange TestedOptimal Condition
Reaction Time2–12 hours8 hours
Temperature60–100°C80°C
Catalyst Loading5–20 mol%15 mol%
  • Outcome : A 72% yield was achieved under optimized conditions, compared to 45% in initial trials .
    • Troubleshooting : Monitor reaction progress via TLC or inline IR to halt reactions at completion.

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